3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide
Description
Historical Development of Benzimidazole-Hydrazide Structures
Benzimidazole derivatives trace their origins to early 20th-century investigations into vitamin B~12~ analogs, where the benzimidazole nucleus emerged as a stable pharmacophore. The integration of hydrazide functionalities began with the synthesis of 1H-benzimidazole-2-thiol derivatives in the 1970s, utilizing potassium hydroxide and carbon disulfide reactions with o-phenylenediamine. This foundational work enabled the development of hydrazine intermediates, such as 1H-benzimidazole-2-yl-hydrazine, through oxidation and subsequent hydrazine hydrate treatment.
The propanohydrazide variant, 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide, evolved from alkylation strategies targeting the N1 position of benzimidazole. For instance, hexylbromide alkylation of 2-mercaptobenzimidazole followed by esterification and hydrazide formation established reliable synthetic routes. Spectroscopic techniques like ^1^H NMR and FT-IR confirmed azomethine bond formation (C=N stretching at 1600–1620 cm^−1^) and hydrazide N–H vibrations (3370–3160 cm^−1^). These methods enabled systematic exploration of substituent effects, particularly methoxy and hydroxyl groups on aromatic aldehydes, which modulate electronic and steric properties.
Significance in Medicinal Chemistry Research
Benzimidazole-hydrazides occupy a strategic niche in drug discovery due to their dual capacity for hydrogen bonding and π-π stacking interactions. The propanohydrazide side chain enhances solubility and bioavailability compared to simpler benzimidazole analogs, as demonstrated in antioxidant assays where derivatives exhibited IC~50~ values comparable to butylated hydroxytoluene (BHT). The 2-methyl substituent on the benzimidazole ring further stabilizes the molecule against metabolic degradation, a feature critical for in vivo efficacy.
Mechanistic studies reveal that the hydrazide moiety participates in redox reactions, such as hydride transfer to oxidizing agents like hydroxylamine, forming stable azobenzene derivatives. This reactivity underpins applications in prodrug design, where controlled release of bioactive amines is achievable. Additionally, the compound’s ability to intercalate DNA, attributed to planar benzimidazole and flexible hydrazide regions, suggests antineoplastic potential.
Position within Heterocyclic Compound Research
Within heterocyclic chemistry, this compound exemplifies the convergence of aromatic rigidity and hydrazide flexibility. The benzimidazole core provides a π-deficient system amenable to electrophilic substitution, while the propanohydrazide chain introduces nucleophilic sites at the hydrazine nitrogen and carbonyl oxygen. This duality facilitates diverse derivatization, including:
- Schiff base formation : Condensation with aldehydes yields hydrazones with enhanced antimicrobial activity.
- Metal coordination : The hydrazide’s lone pairs enable complexation with transition metals, explored for catalytic and anticancer applications.
Comparative analyses with imidazole and pyrazole analogs highlight superior thermal stability, with Gibbs free energy calculations favoring synperiplanar conformers (ΔG = 0.9 kcal/mol). This stability is critical for maintaining structural integrity under physiological conditions.
Current Research Landscape and Applications
Recent advances focus on three domains:
1. Computational Modeling : Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal that fluorinated derivatives exhibit reduced HOMO-LUMO gaps (ΔE = 3.2 eV), enhancing electrophilic reactivity. TD-DFT simulations correlate these electronic profiles with red-shifted UV-Vis absorptions, guiding photodynamic therapy applications.
2. Green Synthesis : Oxidation protocols using recyclable catalysts, such as TEMPO, have replaced stoichiometric oxidants like permanganates, improving atom economy in hydrazide-to-azo transformations.
3. Multitarget Therapeutics : Hybrid molecules incorporating propanohydrazide and 1,3,4-oxadiazole moieties show dual inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, validated via molecular docking.
The table below summarizes key research trajectories:
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZUXYTWSZHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide typically involves the reaction of 2-methyl-1H-benzimidazole with propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide reacts with aromatic aldehydes to form hydrazones, which can undergo further cyclization. Key findings include:
Structural Insights :
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Isomerization : Hydrazones exhibit dynamic equilibrium between trans (C=O and N–N bonds antiperiplanar) and cis isomers, influenced by solvent polarity and substituents .
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Biological Relevance : Pyrazoline derivatives show antimicrobial and anticancer activity .
Cyclization to 1,3,4-Oxadiazoles
The hydrazide undergoes cyclodehydration to form 1,3,4-oxadiazoles, a pharmaceutically important scaffold:
Mechanistic Pathway :
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Activation of the hydrazide carbonyl by POCl₃.
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Intramolecular nucleophilic attack by the adjacent NH group, forming the oxadiazole ring .
Spectral Data :
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IR: Loss of N–H stretch (3200 cm⁻¹) and appearance of C=N (1640 cm⁻¹) .
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¹H NMR: Aromatic protons at δ 7.2–8.1 ppm; loss of NH signals post-cyclization .
Acylation Reactions
The hydrazide reacts with acyl chlorides to form N-acyl derivatives, enabling further functionalization:
Applications :
Formation of Thiazolidinone Derivatives
Reaction with mercaptoacetic acid yields thiazolidinone-fused compounds:
| Reagent/Conditions | Product | Yield (%) | Biological Activity |
|---|---|---|---|
| Mercaptoacetic acid, ZnCl₂ | Thiazolidin-4-one derivatives | 68–75 | Antiviral and anti-inflammatory |
Key Reaction :
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Thiol group attacks the hydrazone’s imine carbon, followed by cyclization to form the 5-membered ring .
Suzuki–Miyaura Cross-Coupling
The benzimidazole core enables palladium-catalyzed coupling with aryl boronic acids:
| Boronic Acid | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-substituted benzimidazole | 60 | Enhanced π–π stacking in crystal lattice |
Oxidation and Reduction
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzimidazole compounds, including 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide, exhibit notable antimicrobial activity. The compound has been studied for its effectiveness against various pathogenic bacteria, showing potential as a new class of antimicrobial agents. For instance, studies have demonstrated that structural modifications to the benzimidazole ring can enhance the potency and solubility of the compound, making it a candidate for further development in treating bacterial infections .
Mechanism of Action
The mechanism of action for compounds like this compound often involves disruption of bacterial cell division. This is achieved by interfering with the assembly of proteins at the site of cell septation, which is crucial for bacterial replication. Such mechanisms are distinct from traditional antibiotics, which may offer advantages in overcoming resistance issues associated with conventional treatments .
Synthesis and Structure-Activity Relationship (SAR)
Synthetic Routes
The synthesis of this compound typically involves a multi-step process that allows for the introduction of various substituents on the benzimidazole moiety. For example, one method includes the hydrazinolysis of esters derived from 2-methyl-1H-benzimidazole and propanoyl derivatives, leading to high yields of the target hydrazide .
Structure-Activity Relationship Studies
SAR studies have been pivotal in understanding how modifications to the compound affect its biological activity. For instance, alterations to the linker length or substituents on the benzimidazole ring can significantly impact antimicrobial potency and solubility. These insights guide the design of new analogues that maintain or enhance efficacy while improving pharmacokinetic properties .
Therapeutic Potential
Cancer Research
Emerging research suggests that benzimidazole derivatives may have anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .
Corrosion Inhibition
Beyond biological applications, benzimidazole derivatives are also explored in materials science as corrosion inhibitors for metals. Studies have shown that these compounds can effectively reduce corrosion rates in acidic environments, making them valuable in industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Acetohydrazide Derivatives
Compounds like N'-(arylmethylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazides (e.g., 4a–v ) replace the propanehydrazide linker with an acetohydrazide group. These derivatives exhibit moderate antimicrobial activity but lower lipophilicity (logP = 1.2–2.8) compared to propanehydrazide analogs. Ortho-substituted derivatives show reduced activity due to steric hindrance, while para-substituted hydroxy and chloro derivatives match ampicillin’s efficacy against Staphylococcus aureus .
Divin and Its Analogues
Divin (N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide) is a potent derivative that inhibits bacterial divisome assembly without targeting FtsZ. Divin’s naphthalene substituent enhances solubility and potency, achieving bacteriostatic effects at low micromolar concentrations .
Table 1: Key Properties of Benzimidazole Hydrazides
Heterocycle-Substituted Hydrazides
Benzotriazole Derivatives
Compounds like 3-(1H-benzotriazol-1-yl)-N′-(2-methoxybenzylidene)propanehydrazide replace benzimidazole with benzotriazole.
Imidazole and Pyrazole Analogs
- 3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide (CAS 1119452-48-0) has a smaller heterocyclic core, leading to lower molecular weight (168.2 g/mol) and reduced steric bulk. However, its biological activity remains underexplored .
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanohydrazide (C8H14N4O) features a pyrazole ring, which may improve solubility but lacks significant antimicrobial data .
Substituent Effects on Activity
- Electron-Withdrawing Groups : Bromo or nitro substituents (e.g., in 3-(1H-benzimidazol-1-yl)-N′-[(3,5-dibromo-2-hydroxyphenyl)methylene]propanehydrazide ) enhance antimicrobial activity but reduce solubility .
- Electron-Donating Groups: Methoxy or diethylamino substituents (e.g., 3-(1H-benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide) improve solubility but may lower potency .
Table 2: Substituent Impact on Key Parameters
Biological Activity
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Chemical Structure
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the hydrazide functional group enhances its potential as a bioactive agent.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Several studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including Escherichia coli and Candida albicans.
- Cytotoxicity : In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the condensation of 2-methylbenzimidazole with propanohydrazide. The structural modifications in the benzimidazole ring can significantly influence the biological activity.
Key Findings from SAR Studies
- Substituent Effects : The introduction of various substituents on the benzimidazole ring has been shown to modulate the potency of the compound. For instance, methyl substitutions enhance solubility and bioactivity.
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interaction with microbial cell membranes and inhibition of essential metabolic pathways.
- Comparative Analysis : Compounds with similar structures have been evaluated, revealing that slight modifications can lead to substantial differences in activity profiles.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound exhibited notable activity against E. coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
Research involving human cancer cell lines demonstrated that this compound induces apoptosis at specific concentrations, highlighting its potential as a therapeutic agent in oncology . The cytotoxic effects were evaluated using standard assays, establishing a dose-dependent relationship.
Q & A
Q. What are the standard synthetic routes for 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two steps: (1) formation of the benzimidazole core via condensation of o-phenylenediamine with nitrous acid or carboxylic acid derivatives (e.g., m-toluic acid in polyphosphoric acid), and (2) hydrazide coupling using propanohydrazide under acidic/basic conditions . Key variables include temperature (80–120°C for cyclization), solvent (toluene or ethanol), and catalyst (e.g., polyphosphoric acid for benzimidazole formation). Optimization requires monitoring via TLC and adjusting pH to minimize side products like uncyclized amides .
| Reaction Step | Conditions | Yield Range |
|---|---|---|
| Benzimidazole formation | Polyphosphoric acid, 110°C, 6h | 60–75% |
| Hydrazide coupling | Ethanol, pH 4–5 (HCl), 70°C, 4h | 50–65% |
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of NMR (¹H/¹³C for structural confirmation), HPLC (purity >95%), and HRMS (exact mass verification). For intermediates, FT-IR can track functional groups (e.g., C=O at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for related benzimidazole hydrazides .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Employ recrystallization (ethanol/water mixtures) followed by column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC-DAD (λ = 254 nm) and confirm absence of residual solvents (e.g., DMF) using GC-MS .
Advanced Research Questions
Q. What strategies are available to resolve contradictions in reported biological activities of benzimidazole hydrazides?
- Methodological Answer : Discrepancies in antimicrobial or anticancer data may arise from assay variability (e.g., MIC vs. IC50 protocols) or impurity profiles. Standardize testing using CLSI guidelines for antimicrobial assays and NCI-60 cell lines for cytotoxicity. Cross-validate results with structural analogs to isolate activity contributions from the hydrazide vs. benzimidazole moieties .
| Bioactivity Assay | Key Variables | Recommended Controls |
|---|---|---|
| Antimicrobial (MIC) | Inoculum size (1–5 × 10⁵ CFU/mL), incubation time (18–24h) | Ciprofloxacin (positive), DMSO (vehicle) |
| Anticancer (IC50) | Cell doubling time synchronization, MTT vs. SRB assays | Doxorubicin (positive), untreated cells |
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (FMOs). The benzimidazole N3 atom typically shows high nucleophilicity (HOMO energy ≈ -5.2 eV). Pair with MD simulations to assess solvent effects (e.g., DMSO vs. water) on transition states. Validate predictions experimentally via kinetic studies (e.g., SNAr reactions with aryl halides) .
Q. What experimental design principles apply when studying the coordination chemistry of this compound with transition metals?
- Methodological Answer : Design ligand-metal complexes using molar ratios (1:1 to 1:3) and pH control (5–7 for stable chelation). Characterize via UV-Vis (d-d transitions), ESR (for paramagnetic metals like Cu²⁺), and single-crystal XRD . Note that the hydrazide moiety preferentially binds to soft acids (e.g., Pd²⁺, Pt²⁺), while benzimidazole coordinates hard acids (e.g., Fe³⁺) .
| Metal Ion | Binding Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Hydrazide carbonyl | 8.2 ± 0.3 |
| Fe³⁺ | Benzimidazole N3 | 6.5 ± 0.2 |
Data Analysis & Reproducibility
Q. How should researchers address variability in synthetic yields across different batches?
- Methodological Answer : Perform Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, cooling rate). Use QbD principles with control charts for key intermediates. Reproduce anomalies using spiking studies (e.g., intentional impurity addition) to isolate failure modes .
Q. What statistical approaches are suitable for correlating structural modifications with bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
